Somatostatin-28 (1-14) Somatostatin-28 (1-14) Somatostatin-28 (1-14) is an N-terminal fragment of the neuropeptide somatostatin-28.
Brand Name: Vulcanchem
CAS No.: 79243-10-0
VCID: VC0549634
InChI: InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
SMILES: CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N
Molecular Formula: C₆₁H₁₀₅N₂₃O₂₁S
Molecular Weight: 1528.71

Somatostatin-28 (1-14)

CAS No.: 79243-10-0

Cat. No.: VC0549634

Molecular Formula: C₆₁H₁₀₅N₂₃O₂₁S

Molecular Weight: 1528.71

* For research use only. Not for human or veterinary use.

Somatostatin-28 (1-14) - 79243-10-0

Specification

CAS No. 79243-10-0
Molecular Formula C₆₁H₁₀₅N₂₃O₂₁S
Molecular Weight 1528.71
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C61H105N23O21S/c1-29(72-48(93)32(63)27-85)47(92)80-38(25-43(64)87)53(98)82-40(28-86)54(99)81-39(26-44(65)88)58(103)84-23-10-14-41(84)55(100)73-30(2)46(91)75-36(18-24-106-4)49(94)74-31(3)57(102)83-22-9-15-42(83)56(101)78-34(13-8-21-71-61(68)69)50(95)77-35(16-17-45(89)90)52(97)76-33(12-7-20-70-60(66)67)51(96)79-37(59(104)105)11-5-6-19-62/h29-42,85-86H,5-28,62-63H2,1-4H3,(H2,64,87)(H2,65,88)(H,72,93)(H,73,100)(H,74,94)(H,75,91)(H,76,97)(H,77,95)(H,78,101)(H,79,96)(H,80,92)(H,81,99)(H,82,98)(H,89,90)(H,104,105)(H4,66,67,70)(H4,68,69,71)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
SMILES CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N

Introduction

Molecular Structure and Characteristics

Somatostatin-28 (1-14) represents the first 14 amino acids of the 28-amino acid peptide Somatostatin-28. This fragment is distinct from Somatostatin-14, which constitutes the C-terminal 14 amino acids of Somatostatin-28 and contains a disulfide bridge between cysteine residues that creates its characteristic cyclic structure .

While Somatostatin-14 is defined as a "fourteen-membered heterodetic cyclic peptide comprising the sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys cyclised by a disulfide bridge between the two Cys residues at positions 3 and 14" , Somatostatin-28 (1-14) would likely be a linear peptide fragment without this cyclic structure. This structural difference suggests potentially distinct biological activities and receptor binding properties.

Tissue Distribution and Localization

The distribution of somatostatin variants shows interesting tissue-specific patterns that may provide insights into the potential localization of Somatostatin-28 (1-14).

Comparative Tissue Distribution

Various studies have documented differential distribution of somatostatin forms across tissues:

Tissue TypeSS14 PredominanceSS28 PredominanceSS28(1-12) Presence
Gastric D cellsHighLowNot specified
Pancreatic D cellsHighLowPresent
Intestinal mucosaLowHighPresent
Enteric neuronsHighLowPresent
Peripheral nervesHighLowPresent
RetinaLowHighPresent
HypothalamusPresentPresentHigh concentration

Somatostatin-14 is more predominant in gastric and pancreatic D cells and enteric neurons, while Somatostatin-28 appears more prominent in intestinal mucosal cells and the retina . Somatostatin-28(1-12)-like immunoreactivity has been detected in various cortical and subcortical regions of the rat brain, with highest concentrations in the hypothalamus .

Cellular Localization Patterns

Immunohistochemical studies have revealed that different somatostatin fragments show distinct cellular localizations. For example, Somatostatin-28(1-12) has been found to be "preferentially localized to dendritic and axonal processes and terminals" . D cells in the stomach and pancreas and neural processes in the intestine stain with antibodies that detect Somatostatin-14, prosomatostatin, and possibly Somatostatin-28, suggesting the presence of multiple forms in these cell types .

Physiological Functions and Activities

The physiological roles of different somatostatin fragments vary, which may provide insights into potential functions of Somatostatin-28 (1-14).

Regulatory Actions

Somatostatin variants exhibit inhibitory effects on various physiological processes:

Target SystemSS14 EffectsSS28 EffectsPotential SS28(1-14) Effects
Anterior PituitaryInhibits GH, TSH releaseInhibits GH, TSH (higher potency)Unknown, possibly distinct
PancreasReduces insulin and glucagon secretionMore potent inhibition of insulin and glucagonUnknown, possibly involved in modulation
GastrointestinalInhibits multiple gut hormonesGreater potency for inhibiting pancreatic enzymes and bicarbonateMay have specific regulatory roles
Central Nervous SystemInhibits neurotransmitter releaseSimilar effects with different potencyPossible neuromodulatory role

Somatostatin-28 has been shown to exhibit greater potency than Somatostatin-14 for inhibiting both endocrine (growth hormone, insulin, glucagon) and exocrine (pancreatic enzymes and bicarbonate) secretion . The distinct distribution of different somatostatin fragments suggests they may serve specialized functions.

Neurotransmitter Functions

The calcium-dependent release of Somatostatin-28(1-12)-like peptide from hypothalamic slices in vitro suggests it may function as a neurotransmitter . Given the structural similarity, Somatostatin-28 (1-14) might also possess neuromodulatory properties, though specific evidence for this is limited in the provided search results.

Biosynthesis and Processing Pathways

The biosynthesis of somatostatin peptides follows complex processing pathways that may yield multiple bioactive fragments.

Processing of Prosomatostatin

Two primary pathways for somatostatin processing have been proposed:

  • Direct processing of prosomatostatin to Somatostatin-14, potentially generating a high molecular weight fragment containing the N-terminal portion

  • Sequential processing: prosomatostatin → Somatostatin-28 → Somatostatin-14

Research on rat pancreas identified three forms of Somatostatin-28(1-12)-like immunoreactivity: a high molecular weight form (Mr 9,000-11,000), Somatostatin-28(1-12) itself (Mr 1,200), and a smaller fragment (Mr <1,000) . The presence of significant amounts of the high molecular weight form suggests that direct processing of prosomatostatin is an important pathway for Somatostatin-14 synthesis in the pancreas .

Tissue-Specific Processing

The processing of somatostatin peptides appears to be tissue-specific. In the rat and human gastrointestinal tract, immunocytochemical studies suggest that "somatostatin-28 is the terminal peptide processed from prosomatostatin in intestinal mucosal cells, whereas somatostatin-14 is the major final product in gastric and pancreatic D cells and neurons" . This tissue specificity in processing may extend to the generation of other fragments such as Somatostatin-28 (1-14).

Receptor Binding and Signaling

Somatostatin peptides exert their effects through binding to G protein-coupled somatostatin receptors (SSTRs).

Signaling Pathways

The activation of somatostatin receptors initiates several signaling pathways:

  • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP

  • Modulation of calcium channels and potassium currents

  • Activation of phosphotyrosine phosphatase

  • Modulation of mitogen-activated protein kinase (MAPK)

These pathways collectively contribute to the inhibitory effects of somatostatin on hormone secretion and other cellular functions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator